molecular formula C28H36N2O6 B11133134 5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11133134
M. Wt: 496.6 g/mol
InChI Key: AKHYMLJSYXCBKE-BZZOAKBMSA-N
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Description

5-(2,3-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, dimethylamino, hydroxy, and benzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, each requiring specific reagents and conditions One common route involves the initial formation of the pyrrole ring through a condensation reaction between a suitable diketone and an amineThe reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. These reactors allow for precise control over reaction parameters and can handle large-scale production. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to a ketone under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

5-(2,3-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(2,3-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s functional groups allow it to form various interactions, such as hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(2,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-(2,3-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the positional differences of the methoxy groups on the phenyl ring .

Properties

Molecular Formula

C28H36N2O6

Molecular Weight

496.6 g/mol

IUPAC Name

(4Z)-5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O6/c1-18(2)17-36-20-13-11-19(12-14-20)25(31)23-24(21-9-7-10-22(34-5)27(21)35-6)30(28(33)26(23)32)16-8-15-29(3)4/h7,9-14,18,24,31H,8,15-17H2,1-6H3/b25-23-

InChI Key

AKHYMLJSYXCBKE-BZZOAKBMSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN(C)C)C3=C(C(=CC=C3)OC)OC)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=C(C(=CC=C3)OC)OC)O

Origin of Product

United States

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